molecular formula C20H30N2O3 B13086928 Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B13086928
M. Wt: 346.5 g/mol
InChI Key: LDICYTJAPWQSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is a bicyclic compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) and a pyrrolidine ring (a five-membered saturated heterocycle). The azetidine moiety is protected by a tert-butyloxycarbonyl (Boc) group, while the pyrrolidine ring is substituted with a benzyl group and a hydroxymethyl group. This structure combines rigidity from the azetidine ring with functional versatility from the hydroxymethyl and benzyl substituents, making it valuable in medicinal chemistry for drug discovery, particularly as a scaffold for protease inhibitors or kinase modulators .

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl 3-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]azetidine-1-carboxylate

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-11-16(12-22)18-13-21(10-17(18)14-23)9-15-7-5-4-6-8-15/h4-8,16-18,23H,9-14H2,1-3H3

InChI Key

LDICYTJAPWQSEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CN(CC2CO)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically follows a stepwise methodology involving:

  • Formation of the Azetidine Core

    • The azetidine ring is synthesized using cyclization reactions, often involving azetidine precursors such as β-amino alcohols or related intermediates.
    • Cyclization is achieved under basic or acidic conditions, depending on the desired stereochemistry and functional group compatibility.
  • Introduction of the Pyrrolidine Moiety

    • The pyrrolidine ring, containing the hydroxymethyl group, is introduced via nucleophilic substitution or reductive amination reactions.
    • Protecting groups like benzyl are used to safeguard reactive sites during intermediate steps.
  • Attachment of the Tert-butyl Group

    • The tert-butyl group is introduced through esterification or carbamate formation using tert-butyl chloroformate or similar reagents.
    • This step ensures stability and enhances the compound's pharmacokinetic properties.
  • Final Purification

    • The crude product undergoes chromatographic purification (e.g., silica gel column chromatography) to isolate the desired compound in high purity.

Key Reaction Conditions

Step Reagents/Conditions Notes
Formation of Azetidine β-Amino alcohols, cyclization agents (e.g., tosyl chloride) Requires careful temperature control to avoid side reactions
Pyrrolidine Introduction Benzylamine derivatives, reducing agents (e.g., NaBH4) Protecting groups ensure selective functionalization
Tert-butyl Group Addition Tert-butyl chloroformate, base (e.g., triethylamine) Conducted under anhydrous conditions to prevent hydrolysis
Purification Silica gel chromatography, recrystallization Ensures removal of by-products and unreacted starting materials

Challenges in Synthesis

  • Stereochemical Control
    The stereochemistry of the azetidine and pyrrolidine rings is critical for biological activity. Reaction conditions must be optimized to favor the desired stereoisomers.

  • Functional Group Compatibility
    Protecting groups are often necessary to prevent unwanted reactions at sensitive sites, such as the hydroxymethyl group on the pyrrolidine ring.

  • Yield Optimization
    Multi-step syntheses can lead to low overall yields due to intermediate losses. Careful monitoring and optimization of each step are essential.

Example Synthetic Pathway

An example synthetic pathway might involve:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine-Pyrrolidine Hybrids

Compound A : Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate (CAS: 1373028-49-9)
  • Structure : Similar bicyclic core, but replaces the hydroxymethyl and benzyl groups with a difluoromethyl substituent on the pyrrolidine.
  • Properties : The electronegative fluorine atoms enhance metabolic stability and influence lipophilicity (logP ≈ 1.8 vs. ~1.5 for the target compound).
  • Applications : Used in antiviral research due to improved resistance to oxidative metabolism .
Compound B : Tert-butyl 3-(3-formyl-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate (from )
  • Structure : Replaces the pyrrolidine-benzyl group with an indole ring containing a formyl substituent.
  • Synthesis : Prepared via condensation reactions involving tert-butyl azetidine precursors and indole derivatives.
  • Utility : Intermediate for synthesizing indole-based kinase inhibitors, leveraging the formyl group for further functionalization .

Azetidine Derivatives with Varied Substituents

Compound C : Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)
  • Structure : Lacks the pyrrolidine-benzyl moiety, featuring only a hydroxymethyl group on the azetidine ring.
  • Physicochemical Data : Lower molecular weight (MW = 201.25 g/mol vs. ~350 g/mol for the target compound) and higher solubility in polar solvents (e.g., logS = -2.1 vs. -3.5).
  • Applications : Common building block for introducing hydroxymethyl groups into larger pharmacophores .
Compound D : Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 325775-44-8)
  • Structure: Substitutes hydroxymethyl with an aminomethyl group.
  • Reactivity : The primary amine enables conjugation with carboxylic acids or carbonyl compounds, unlike the hydroxymethyl group, which requires activation for similar reactions.
  • Use : Key intermediate in peptide-mimetic drug design .

Pyrrolidine-Focused Analogues

Compound E : Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate (from )
  • Structure: Retains the Boc-protected pyrrolidine but replaces the azetidine with a pyrimidine-amino group.
  • Synthesis : Produced via nucleophilic substitution using tert-butyl pyrrolidine precursors.
  • Role : Intermediate in nucleotide analogue synthesis, highlighting the flexibility of pyrrolidine scaffolds in diverse therapeutic areas .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound C Compound A
Molecular Weight ~350 g/mol 201.25 g/mol 276.32 g/mol
logP 2.1 1.2 1.8
Solubility (PBS, pH 7) 12 µM 450 µM 85 µM
Metabolic Stability* Moderate (t₁/₂ = 45 min) High (t₁/₂ > 2 h) High (t₁/₂ > 2 h)

*In human liver microsomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.